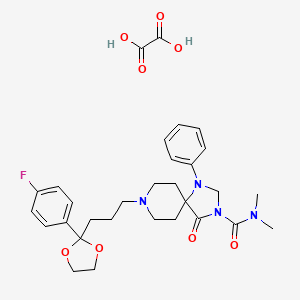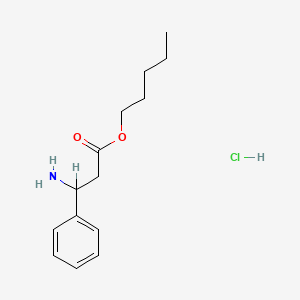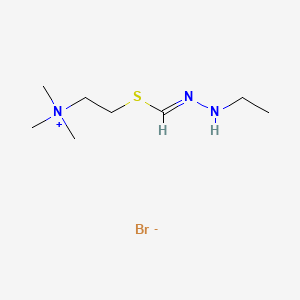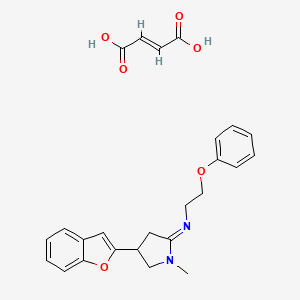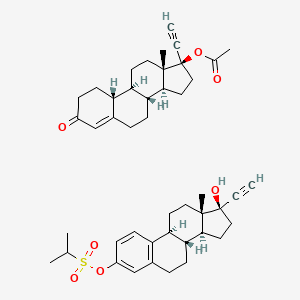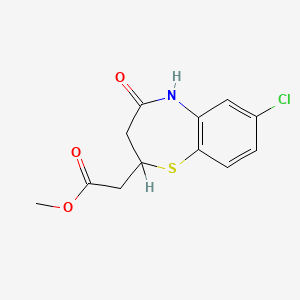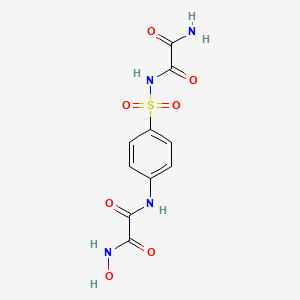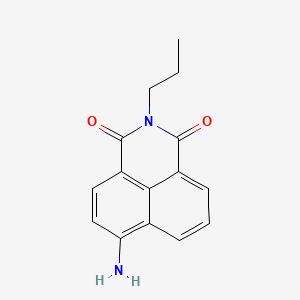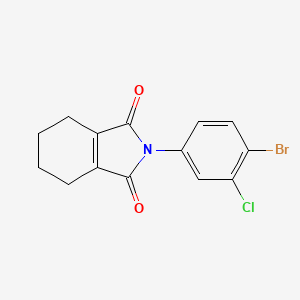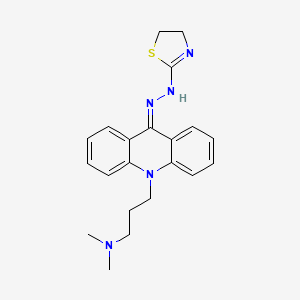![molecular formula C29H30FNO7 B12739161 (3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one CAS No. 138355-93-8](/img/structure/B12739161.png)
(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Fluorophenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one” is a complex organic molecule. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Formation of the Naphthofuran Core: This could involve cyclization reactions starting from simpler aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amination: Introduction of the amino group, possibly through nucleophilic substitution reactions.
Fluorination: Introduction of the fluorine atom, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic electronic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and possible biological activity.
Biochemistry: Study of its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential development into a drug candidate.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, among others.
Comparación Con Compuestos Similares
Similar Compounds
- (3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Chlorophenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one
- (3aS-(3aalpha,4beta,9alpha,9abeta))-4-((4-Methylphenyl)amino)-3a,4,9,9a-tetrahydro-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)naphtho(2,3-c)furan-1(3H)-one
Uniqueness
The presence of the fluorine atom in the compound may confer unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its analogs with different substituents.
Propiedades
Número CAS |
138355-93-8 |
|---|---|
Fórmula molecular |
C29H30FNO7 |
Peso molecular |
523.5 g/mol |
Nombre IUPAC |
(3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C29H30FNO7/c1-33-21-12-18-19(13-22(21)34-2)27(31-17-8-6-16(30)7-9-17)20-14-38-29(32)26(20)25(18)15-10-23(35-3)28(37-5)24(11-15)36-4/h6-13,20,25-27,31H,14H2,1-5H3/t20-,25+,26-,27+/m0/s1 |
Clave InChI |
HZUKZDZKIJGDAH-ULBKPHCJSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)F |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


